molecular formula C14H10O3 B2723411 methyl dibenzo[b,d]furan-2-carboxylate CAS No. 58841-72-8

methyl dibenzo[b,d]furan-2-carboxylate

Cat. No.: B2723411
CAS No.: 58841-72-8
M. Wt: 226.231
InChI Key: QSQTUIVYNKZDHU-UHFFFAOYSA-N
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Description

Significance of the Dibenzo[b,d]furan Scaffold in Organic Chemistry and Chemical Biology

The dibenzo[b,d]furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These include potential applications as anticancer, antibacterial, antifungal, anti-malarial, anti-allergic, anti-HIV-1, anti-hyperglycemic, anti-platelet, and anti-inflammatory agents. researchgate.net The varied chemical and biological properties of dibenzofurans have led to their use in the development of a range of bioactive compounds. researchgate.net For instance, a series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-diabetic agents through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov Beyond medicinal applications, the rigidity and thermal stability of the dibenzofuran (B1670420) core make it suitable for applications in materials science, such as in the development of hole transport materials for organic light-emitting diodes (OLEDs). rsc.org

Structural Classification and Nomenclature of Dibenzo[b,d]furan Carboxylate Derivatives

Dibenzo[b,d]furan is a heterocyclic organic compound with a specific numbering system for its carbon atoms, which is crucial for the unambiguous naming of its derivatives. The two benzene (B151609) rings are fused to the furan (B31954) ring at the 'b' and 'd' faces.

Nomenclature: According to IUPAC nomenclature, the parent compound is named dibenzo[b,d]furan. Substituents are named and numbered based on their position on this core structure. For the compound of interest, "methyl dibenzo[b,d]furan-2-carboxylate," the "methyl" group is the esterifying group, "dibenzo[b,d]furan" is the parent heterocycle, the "-2-" indicates the position of the carboxylate group on the dibenzofuran ring, and "carboxylate" denotes the ester functional group.

Structural Classification: Dibenzo[b,d]furan carboxylate derivatives can be classified based on the position of the carboxylate group (e.g., 1-, 2-, 3-, or 4-carboxylate) and the nature of the esterifying group (e.g., methyl, ethyl, etc.). Further classification can be made based on any additional substituents on the dibenzofuran ring system.

Historical Context of Dibenzo[b,d]furan Research and Related Methodological Advancements

Research into furan chemistry has a long history, with the parent compound, dibenzofuran, being identified as a component of coal tar. biointerfaceresearch.com Early synthetic methods for the dibenzofuran core were often harsh and lacked regiochemical control. A significant advancement in the synthesis of dibenzofurans has been the development of palladium-catalyzed cross-coupling reactions. organic-chemistry.org These methods, such as the intramolecular cyclization of ortho-diazonium salts of diaryl ethers or the phenol-directed C-H activation/C-O cyclization, have provided more efficient and versatile routes to the dibenzofuran scaffold. organic-chemistry.orgacs.orgresearchgate.net These modern synthetic strategies offer greater control over the placement of substituents and tolerate a wider range of functional groups, which is crucial for the synthesis of complex derivatives.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound and Analogues

The current research landscape for dibenzo[b,d]furan derivatives is vibrant, with a strong focus on the synthesis of novel analogues with potential biological activities. Much of the reported work concentrates on the synthesis and functionalization of the dibenzofuran core, with various substituents being introduced to modulate the electronic and steric properties of the molecule.

A notable challenge in dibenzofuran chemistry is the regioselective synthesis of specific isomers. The electronic nature of the dibenzofuran ring system can lead to mixtures of products in electrophilic substitution reactions, making the targeted synthesis of a specific isomer, such as a 2-substituted derivative, a non-trivial task. Modern synthetic methods, particularly those employing transition metal catalysis, have made significant strides in addressing this challenge. organic-chemistry.orgrsc.org

While there is a body of research on dibenzo[b,d]furan carboxylic acids and their derivatives, there is a conspicuous lack of specific studies focusing solely on this compound. Much of the available data is on the parent carboxylic acid or other positional isomers. This highlights an unaddressed area in the literature, suggesting that the synthesis, characterization, and potential applications of this specific ester have not been extensively explored. Future research could focus on filling this knowledge gap, potentially uncovering unique properties or biological activities associated with the 2-methoxycarbonyl-substituted dibenzo[b,d]furan scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl dibenzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQTUIVYNKZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization, Functionalization, and Structural Modification of Methyl Dibenzo B,d Furan 2 Carboxylate

Strategies for Functional Group Transformations on the Ester Moiety

The methyl ester group at the 2-position of the dibenzo[b,d]furan scaffold is a versatile handle for a variety of functional group interconversions. These transformations allow for the introduction of diverse functionalities, fundamentally altering the molecule's chemical properties.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This conversion is a key step in the synthesis of certain biologically active dibenzo[b,d]furan carboxylic acids. nih.gov

Amidation: The ester can be converted into a wide range of amides through aminolysis. This can be accomplished by direct reaction with an amine, often at elevated temperatures. However, for less reactive amines or to achieve milder reaction conditions, the ester is typically first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This approach allows for the synthesis of primary, secondary, and tertiary amides.

Reduction: The ester moiety can be reduced to a primary alcohol, dibenzo[b,d]furan-2-ylmethanol. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting hydroxymethyl group can be further functionalized, for example, through oxidation or conversion to a leaving group for nucleophilic substitution.

Reaction with Organometallic Reagents: The ester can react with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to yield tertiary alcohols. This reaction proceeds through a double addition of the organometallic reagent to the ester carbonyl group, providing a route to introduce two identical alkyl or aryl substituents at the carbonyl carbon.

Table 1: Key Functional Group Transformations of the Ester Moiety
ReactionReagentsProduct Functional Group
HydrolysisNaOH or KOH, H₂O/MeOH, then H₃O⁺Carboxylic Acid
Amidation (via acid)1. NaOH/H₂O 2. R₂NH, EDC/DCCAmide
ReductionLiAlH₄ in THFPrimary Alcohol
Grignard ReactionExcess R-MgBr in Et₂OTertiary Alcohol

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan Core

The dibenzo[b,d]furan ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing methoxycarbonyl group and the electronic nature of the fused ring system. The ester group is an electron-withdrawing, deactivating group, which generally directs incoming electrophiles to the meta position on its own ring. However, in a fused system, the reactivity of the other rings must be considered.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. For methyl dibenzo[b,d]furan-2-carboxylate, the 2-position is already occupied. The electron-withdrawing nature of the substituent at C2 deactivates the ring to which it is attached. Therefore, electrophilic attack is more likely to occur on the other benzene (B151609) ring (positions C6, C7, C8, C9). The oxygen atom of the furan (B31954) ring directs electrophiles preferentially to its adjacent positions (C4 and C6). Considering all factors, the most probable sites for electrophilic attack are C8 and C6, followed by C4. The precise outcome can depend heavily on the specific reagents and reaction conditions. For instance, nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of isomers, with substitution on the unsubstituted benzene ring predominating.

Transition Metal-Catalyzed Cross-Coupling Reactions for Core Functionalization (e.g., Sonogashira, Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds on the dibenzo[b,d]furan core. These reactions typically require a precursor, such as a halogenated or triflated derivative of this compound.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. mdpi.com For example, a bromo-substituted this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce a new aryl or heteroaryl group onto the core. mdpi.comrsc.org This method is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov A halogenated this compound can be reacted with a terminal alkyne to install an alkynyl substituent on the dibenzofuran (B1670420) scaffold. nih.gov These alkynyl derivatives are valuable intermediates that can undergo further transformations, such as cyclization reactions to form more complex heterocyclic systems. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for Core Functionalization
ReactionSubstratesTypical Catalysts & ReagentsBond Formed
Suzuki CouplingBromo-dibenzofuran-carboxylate + Arylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-Aryl C-C
Sonogashira CouplingIodo-dibenzofuran-carboxylate + Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl C-C

Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiazoles) onto the Dibenzo[b,d]furan Scaffold

Attaching other heterocyclic rings to the dibenzo[b,d]furan framework is a common strategy to create hybrid molecules with potentially enhanced biological or material properties.

Triazoles: 1,2,3-triazoles are frequently introduced using the Huisgen 1,3-dipolar cycloaddition, often in its copper(I)-catalyzed variant known as "click chemistry". A common synthetic route involves first introducing an azide (B81097) or an alkyne group onto the dibenzofuran core. For example, a hydroxymethyl derivative (obtained from the reduction of the ester) can be converted to an azidomethyl derivative. This azide can then be reacted with a terminal alkyne to form a 1,2,3-triazole ring linked to the dibenzofuran core. researchgate.net Alternatively, an alkynyl-dibenzofuran (from a Sonogashira coupling) can be reacted with an organic azide. researchgate.net Research has shown the synthesis of various dibenzo[b,d]furan–1H-1,2,4-triazole derivatives, which are then further alkylated to form triazolium salts. eurekaselect.com

Thiazoles: Thiazole (B1198619) rings can be attached via several methods, most commonly through the Hantzsch thiazole synthesis. This typically involves reacting an α-haloketone with a thioamide. To apply this to the dibenzofuran scaffold, one could start with an amino-dibenzofuran, convert it to a thioamide, and then react it with an α-haloketone. A more direct approach involves functionalizing the dibenzofuran with a bromoacetyl group via Friedel-Crafts acylation, which can then be reacted with a thioamide (like thiourea) to construct the thiazole ring directly on the core. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the position of new substituents (regioselectivity) is paramount in the synthesis of specific dibenzofuran derivatives.

In electrophilic aromatic substitution , the inherent directing effects of the fused ring system and the existing substituent govern the regiochemistry. As discussed in section 3.2, the electron-withdrawing ester at C2 deactivates its own ring, directing substitution primarily to the unsubstituted benzene ring, with positions C8 and C6 being the most likely sites of attack. stackexchange.comrsc.org The preference between these positions can be subtle and may lead to mixtures of products.

In transition metal-catalyzed cross-coupling reactions , the regioselectivity is predetermined by the position of the halide or triflate leaving group on the starting material. To synthesize a specific isomer, one must begin with the corresponding regiochemically pure halo-dibenzofuran. For example, to functionalize the C3 position via a Suzuki reaction, one would need to start with methyl 3-bromo-dibenzo[b,d]furan-2-carboxylate.

The introduction of heterocyclic moieties also depends on the regioselective placement of a suitable functional group handle. The synthesis of a C4-linked triazole, for instance, requires the initial selective synthesis of a 4-azido or 4-alkynyl dibenzofuran.

Stereoselectivity is generally not a factor in reactions involving the aromatic core itself. However, it can become relevant when modifying substituents that have chiral centers, such as reducing a ketone on a side chain to a chiral alcohol or in certain asymmetric catalytic reactions.

Advanced Spectroscopic and Structural Elucidation of Methyl Dibenzo B,d Furan 2 Carboxylate and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like methyl dibenzo[b,d]furan-2-carboxylate. While specific spectral data for this exact compound is not widely published, a detailed analysis can be constructed based on the well-established chemical shifts of the dibenzofuran (B1670420) core and furan-2-carboxylate (B1237412) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dibenzofuran rings and the methyl protons of the ester group. The protons on the benzene (B151609) rings of the dibenzofuran scaffold would typically appear in the downfield region, approximately between δ 7.5 and 8.5 ppm, exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The protons on the furan (B31954) ring portion, specifically H-1 and H-3, would have characteristic chemical shifts influenced by the electron-withdrawing carboxylate group. For comparison, in dimethyl furan-2,5-dicarboxylate, the furan protons appear as a singlet at δ 7.30 ppm. rsc.orgresearchgate.net The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 158-165 ppm. rsc.org The quaternary carbons of the dibenzofuran system, particularly those at the fusion points and the oxygen-bound carbons (C-4a, C-5a, C-9a, C-9b), would resonate at approximately δ 115-160 ppm. The protonated aromatic carbons would appear in the δ 110-135 ppm range. The methyl carbon of the ester group is anticipated to have a chemical shift of around δ 52-53 ppm. rsc.org

2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons within the aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish long-range correlations (over two to three bonds) between protons and carbons, which is vital for assigning quaternary carbons and piecing together the connectivity of the entire molecule. For instance, an HMBC correlation would be expected between the methyl protons (≈ δ 3.9 ppm) and the carbonyl carbon (≈ δ 159 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
-COOCH₃~ 3.9 (s, 3H)~ 52.5C=O
C=O-~ 159Methyl Protons, H-1, H-3
Aromatic H~ 7.5 - 8.5 (m)~ 110 - 135Various aromatic carbons
Aromatic C (quaternary)-~ 115 - 160Various aromatic protons

X-ray Crystallography for Crystalline Form Characterization and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure and offers invaluable insights into the packing of molecules in the solid state, governed by intermolecular forces. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, allows for a detailed prediction of its crystalline characteristics. unimi.it

The molecule is expected to be largely planar due to the rigid, aromatic nature of the dibenzofuran system. unimi.it This planarity would facilitate significant π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common packing motif in dibenzofuran derivatives. These stacking interactions are a dominant force in the crystal lattice, dictating the arrangement of molecules into columns or layers. unimi.it

Table 2: Expected Crystallographic Data and Intermolecular Interactions for this compound

Parameter Predicted Value/Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Key Intermolecular Interactionsπ-π stacking (between dibenzofuran rings)
C-H···O hydrogen bonds
Molecular ConformationLargely planar

High-Resolution Mass Spectrometry for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways. In the context of studying reaction mechanisms involving this compound, HRMS can be instrumental in identifying transient intermediates.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent parent molecular ion peak [M]⁺. The fragmentation pattern would likely involve initial losses characteristic of the methyl ester group. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give an [M - 31]⁺ ion, or the loss of formaldehyde (B43269) (CH₂O) via a McLafferty rearrangement if an appropriate γ-hydrogen is available, although this is less likely for a rigid aromatic system. docbrown.infomiamioh.edu

Further fragmentation of the dibenzofuran core could proceed through complex rearrangements. Studies on related dibenzo(d,f)(1,3)dioxepine derivatives have shown the formation of 2-substituted benzofuran (B130515) fragment ions, indicating that the core heterocyclic system can undergo significant rearrangement and fragmentation in the gas phase. nih.govnih.gov

By coupling a reaction mixture to an HRMS instrument (e.g., via LC-MS), it is possible to monitor the reaction in real-time. The high mass accuracy allows for the determination of the elemental composition of transient species, helping to confirm or refute proposed mechanistic intermediates. For instance, if a reaction proceeds through a carboxylated intermediate before esterification, HRMS could detect the [M+COOH]⁺ species. Tandem mass spectrometry (MS/MS) could then be used to fragment these proposed intermediates, and their fragmentation patterns would provide further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Multiple bands of variable intensity would be observed between 1450 cm⁻¹ and 1600 cm⁻¹ due to the C=C stretching vibrations within the aromatic rings of the dibenzofuran system.

Aromatic C-H Stretch: Sharp, medium-intensity bands are expected above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponding to the aromatic C-H stretching vibrations.

C-H Bending: Out-of-plane C-H bending vibrations would appear as strong bands in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. Theoretical studies on furan and its derivatives show that ring stretching vibrations give rise to prominent Raman signals. globalresearchonline.net The symmetric vibrations of the dibenzofuran skeleton would also be expected to be Raman active.

Conformational analysis of similar furan-2-carboxylates has shown the existence of different conformers (syn and anti) based on the orientation of the ester group relative to the furan ring, which can sometimes be distinguished by subtle shifts in the vibrational frequencies.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
C=O Stretch (Ester)1720 - 1740StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-O Stretch (Ester)1250 - 1300StrongWeak
Aromatic C-H Bend (out-of-plane)750 - 900StrongWeak

Computational and Theoretical Chemistry Studies of Methyl Dibenzo B,d Furan 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Aromaticity (e.g., DFT, AM1)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Austin Model 1 (AM1) are employed to determine molecular orbitals, charge distribution, and aromaticity.

The distribution of electron density, as indicated by Mulliken charges and Molecular Electrostatic Potential (MEP) maps, shows that in dibenzofuran (B1670420), the oxygen atom carries the highest negative charge, while the hydrogen atoms are positively charged. researchgate.net For methyl dibenzo[b,d]furan-2-carboxylate, the carbonyl oxygen of the ester group would also be a site of high negative potential.

Aromaticity is a key feature of the dibenzo[b,d]furan system. The fusion of benzene (B151609) rings to a central furan (B31954) ring results in a complex aromatic system. The aromaticity of furan itself is known to be influenced by the presence of the oxygen heteroatom, and this is further modified by annelation with benzene rings. nih.gov Computational methods can quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). A computational study on benzo[b]furan and benzo[c]furan using AM1 has evaluated their aromaticity based on the uniformity of C-C bond distances. scispace.com Similar analyses for this compound would provide insight into the electronic delocalization across the entire ring system.

Table 1: Calculated Electronic Properties of Dibenzo[b,d]furan using DFT (B3LYP/6-311G(d,p)) researchgate.net
ParameterValue
HOMO-LUMO Energy Gap5.028 eV
Chemical Potential (μ)-3.751 eV
Electronegativity (χ)3.751 eV
Global Hardness (η)2.514 eV
Global Softness (ζ)0.398 (eV)⁻¹
Electrophilicity (ω)2.798 eV

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation of both the computational method and the experimental structure determination. github.iotifrh.res.in For this compound, this would primarily involve the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org Such calculations would require a prior conformational analysis to determine the lowest energy structure of the molecule. For this compound, the orientation of the methyl carboxylate group relative to the dibenzofuran plane would be a key conformational feature. Predicted chemical shifts can be compared to experimental values to confirm structural assignments. nmrdb.orgchemicalbook.com

Similarly, IR vibrational frequencies can be calculated using quantum chemical methods. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. Predicted IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the ester group and the various C-H and C-C vibrations of the aromatic rings. researchgate.net

Table 2: Predicted Vibrational Frequencies for Dibenzo[b,d]furan researchgate.net
Vibrational ModePredicted Frequency (cm⁻¹)
C-C vibrations1471, 1484
C-H vibration3191
C-O vibration1215

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. utdallas.edu For a molecule like this compound, MD simulations could be used to study its flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Conformational analysis is a crucial aspect of understanding the three-dimensional structure of a molecule. libretexts.org For this compound, the primary flexible bond is the C-C bond connecting the ester group to the dibenzofuran ring. Rotation around this bond would lead to different conformers with varying energies. Quantum chemical calculations can be used to map the potential energy surface of this rotation and identify the most stable conformations.

In the solid state, the packing of molecules is governed by intermolecular forces. For a related compound, 2-(pentyloxy)dibenzo[b,d]furan, X-ray crystallography has shown the importance of π-π stacking interactions between the dibenzofuran rings of adjacent molecules and hydrophobic interactions between the alkyl chains. nih.gov Similar interactions would be expected to play a role in the solid-state structure of this compound. MD simulations of the crystalline state could provide further details on these packing arrangements.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.govresearchgate.net While specific mechanistic studies on reactions involving this compound are not widely reported, studies on the synthesis and degradation of the dibenzofuran core provide a framework for how such investigations would be conducted. rsc.orgacs.org

For instance, the synthesis of dibenzofurans can occur through various routes, such as the palladium-catalyzed cyclization of diaryl ethers. nih.gov Computational studies can be used to model the catalytic cycle, identify the rate-determining step, and explain the observed regioselectivity. DFT calculations have been employed to study the mechanisms of cycloaddition reactions involving furan derivatives, providing insights into the stepwise versus concerted nature of these reactions. pku.edu.cn

The atmospheric degradation of dibenzofuran initiated by hydroxyl radicals has also been studied using DFT. nih.gov These calculations identified the favored sites of OH addition and the subsequent reaction pathways with molecular oxygen. Similar computational approaches could be applied to understand the metabolic pathways of this compound in biological systems.

Pharmacophore Modeling and Ligand-Target Interaction Studies in silico

The dibenzofuran scaffold is present in various biologically active molecules, making it a privileged structure in medicinal chemistry. biointerfaceresearch.com In silico methods like pharmacophore modeling and molecular docking are essential tools in modern drug discovery for identifying and optimizing new drug candidates. mdpi.comresearchgate.netresearchgate.nettdl.org

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. researchgate.netmdpi.com For a series of active dibenzofuran derivatives, a pharmacophore model could be generated to guide the design of new, more potent compounds. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method can be used to screen virtual libraries of compounds against a target protein and to understand the key interactions that contribute to binding affinity. Several studies have used molecular docking to investigate the binding of benzofuran (B130515) and dibenzofuran derivatives to various targets, including enzymes and receptors. mdpi.comtandfonline.com For this compound, docking studies could be performed against a range of potential biological targets to predict its bioactivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For dibenzofuran derivatives, QSAR models have been developed to predict their binding affinities to receptors like the aryl hydrocarbon receptor. nih.gov These models often use descriptors derived from the molecular structure, such as lipophilicity and steric parameters, to build a predictive mathematical model.

Structure Activity Relationship Sar Studies in Chemical Biology of Dibenzo B,d Furan Carboxylates

Design Principles for Dibenzo[b,d]furan-Based Chemical Probes and Lead Compounds

The dibenzo[b,d]furan scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its rigid, planar nature and its presence in various biologically active natural products. nih.govmdpi.com This core structure serves as an excellent foundation for the design of chemical probes and lead compounds because it provides a stable anchor for the precise spatial orientation of functional groups that interact with biological targets. tandfonline.com

A key design principle involves using the dibenzo[b,d]furan moiety to achieve stable binding within specific pockets of target proteins. For instance, in the development of matrix metalloproteinase 12 (MMP-12) inhibitors, the dibenzofuran (B1670420) core was designed to fit into the S1′ pocket of the enzyme, contributing to higher inhibitory activity. tandfonline.com The strategic placement of substituents on this rigid backbone is a critical aspect of the design process. The addition of functional groups, such as carboxylic acids, is often employed to create interactions with key residues or cofactors in an enzyme's active site, like the catalytic Zn2+ ion in MMPs. tandfonline.com

Furthermore, structure-activity relationship (SAR) studies on related benzofuran (B130515) derivatives have shown that the type and position of substituents significantly influence biological potency. For example, the introduction of methoxy (B1213986) groups or halogens like bromine can enhance cytotoxic or antiproliferative activity. mdpi.comresearchgate.net This principle of substituent modification is directly applied to the dibenzo[b,d]furan scaffold to fine-tune the pharmacological profile of lead compounds, optimizing for potency, selectivity, and drug-like properties. Another advanced design strategy is "scaffold hopping," where the dibenzo[b,d]furan core might be used to replace other fused ring systems in known active compounds to generate novel chemical entities with potentially improved characteristics. reactionbiology.com

Investigation of Molecular Interactions with Biological Targets via in vitro Inhibition Assays (e.g., Enzyme Inhibition Kinetics, Binding Affinity)

The biological activity of dibenzo[b,d]furan carboxylates and their derivatives is quantified through a variety of in vitro assays that measure their direct interaction with molecular targets. nih.gov Enzyme inhibition assays are fundamental to these investigations, providing quantitative measures of potency such as the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) for antiproliferative agents. nih.govnih.gov

For example, a series of novel dibenzofuran derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase PTP-MEG2. nih.gov The most potent compound in this series, ethyl 7-fluoro-8-isopropyl-1-((4-methoxybenzyl)oxy)dibenzo[b,d]furan-3-carboxylate , demonstrated an IC50 value of 320 nM. nih.gov Such assays are typically conducted under initial velocity conditions, with substrate concentrations at or below the Michaelis constant (Km), to ensure accurate determination of competitive inhibition. nih.gov

Similarly, in the context of anticancer research, new classes of benzo[b]furan derivatives have been evaluated for their antiproliferative effects against cancer cell lines. These compounds showed concentration-dependent activity against HeLa and MCF-7 cells, with GI50 values in the low micromolar range. nih.gov These results are critical for establishing the initial SAR and identifying promising candidates for further development.

Below is a data table summarizing the inhibitory activities of selected dibenzofuran derivatives against their biological target.

CompoundTargetInhibitory Activity (IC50/GI50)Cell Line
ethyl 7-fluoro-8-isopropyl-1-((4-methoxybenzyl)oxy)dibenzo[b,d]furan-3-carboxylate (10d)PTP-MEG2320 nMN/A (Enzyme Assay)
3-benzoylamino-5-(1H-imidazol-4-yl)methylaminobenzo[b]furansProliferationLow micromolarHeLa, MCF-7

Mechanistic Insights into Biological Target Modulation (e.g., ATP-binding site interactions)

Beyond determining inhibitory potency, research on dibenzo[b,d]furan carboxylates aims to elucidate the precise molecular mechanisms by which they modulate their biological targets. Molecular docking and mechanistic studies provide crucial insights into these interactions at an atomic level.

Studies on dibenzofuran-based MMP-12 inhibitors have revealed that specific structural features are responsible for key binding interactions. The dibenzofuran moiety itself confers stable binding within the S1′ pocket of the enzyme, while a strategically placed carboxylic group can directly coordinate with the catalytic zinc ion essential for enzymatic activity. tandfonline.com This demonstrates a clear mechanism of action, where the compound directly interferes with the catalytic machinery of the enzyme.

In the field of cancer research, certain benzofuran derivatives have been investigated as potential antitubulin agents. nih.gov Their structural similarity to known colchicine (B1669291) binding site inhibitors prompted in silico studies, which predicted that these compounds could interact with the colchicine binding site on β-tubulin. nih.gov Such an interaction would disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis, a mechanism confirmed by cell cycle perturbation experiments. nih.gov These findings illustrate how the dibenzo[b,d]furan scaffold can be tailored to disrupt specific protein-protein or protein-substrate interactions, leading to a desired biological outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com For dibenzo[b,d]furan derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent biological activity and in predicting the potency of novel, unsynthesized analogs. nih.gov

In a study on dibenzofuran-based PTP-MEG2 inhibitors, a 3D-QSAR pharmacophore model was generated using the "HipHop" technique. nih.gov This model identified the critical chemical features that are essential for binding to the active site of PTP-MEG2. The generated pharmacophore consisted of one aromatic ring feature, three hydrophobic features, and two hydrogen bond acceptor features. nih.gov The model suggested that these specific features, arranged in a precise 3D orientation, play a crucial role in the inhibitory activity.

Similarly, QSAR techniques have been applied to a series of dibenzofuran derivatives targeting MMP-12, identifying key structural attributes that influence inhibition. tandfonline.com These models indicated that a carboxylic group and an i-propyl sulfonamido carboxylic acid function contributed positively to activity, while steric and hydrophobic groups were favorable near the furan (B31954) ring substitution. tandfonline.com Such validated QSAR models serve as powerful predictive tools, guiding the rational design of new dibenzo[b,d]furan carboxylates with enhanced activity.

Selectivity Profiling Against Related Biological Targets

A critical aspect in the development of therapeutic agents and chemical probes is ensuring their selectivity for the intended biological target over other related proteins. Off-target effects can lead to undesirable side effects or confound experimental results. Therefore, selectivity profiling of dibenzo[b,d]furan carboxylates against homologous enzymes or related cellular targets is a routine and essential step.

In the development of PTP-MEG2 inhibitors, the most potent dibenzofuran derivative was also tested against closely related phosphatases to assess its selectivity. nih.gov The lead compound exhibited significant selectivity for PTP-MEG2, with an IC50 of 320 nM. In contrast, its inhibitory activity against the homologous phosphatases SHP2 and CDC25 was negligible, with IC50 values greater than 50 μM. nih.gov This represents a selectivity ratio of over 150-fold, highlighting the compound's specificity for its intended target. Such a high degree of selectivity is a desirable characteristic for a potential drug candidate, as it minimizes the likelihood of off-target interactions.

The table below illustrates the selectivity profile of a lead dibenzofuran compound.

CompoundTargetInhibitory Activity (IC50)
ethyl 7-fluoro-8-isopropyl-1-((4-methoxybenzyl)oxy)dibenzo[b,d]furan-3-carboxylate (10d)PTP-MEG2 (Primary Target)320 nM
SHP2 (Off-Target)> 50,000 nM
CDC25 (Off-Target)> 50,000 nM

Applications in Advanced Materials Science

Utilization as Precursors for Polymer Synthesis

While direct polymerization of methyl dibenzo[b,d]furan-2-carboxylate is not extensively documented, its structural analogues, particularly furan-2,5-dicarboxylic acid (FDCA) and its dimethyl ester, are pivotal monomers in the production of bio-based polyesters and polyamides. researchgate.netcore.ac.uk The principles of these polymerization reactions are directly applicable to dibenzofuran-based monomers.

The presence of the carboxylate group allows this compound to undergo hydrolysis to the corresponding carboxylic acid, which can then be used in polycondensation reactions. For instance, reaction with diols would lead to the formation of polyesters. The incorporation of the rigid dibenzofuran (B1670420) unit into the polymer backbone is expected to enhance the thermal stability and mechanical strength of the resulting material, analogous to how terephthalic acid is used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org

Similarly, the dicarboxylic acid derivative of dibenzofuran can react with diamines to form polyamides. These polymers would benefit from the rigidity and planarity of the dibenzofuran core, potentially leading to materials with high glass transition temperatures and excellent thermal stability. core.ac.uk The enzymatic polymerization of furan-based monomers has also been explored, offering a more sustainable route to these materials. researchgate.net Given the structural similarities, it is conceivable that dibenzofuran-based monomers could also be suitable substrates for enzymatic polymerization.

Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)

The dibenzo[b,d]furan core is a well-established building block for materials used in organic light-emitting diodes (OLEDs) due to its high thermal stability and wide energy gap. ekb.eg Derivatives of this compound are frequently employed in various layers of OLED devices, including as host materials, hole-blocking materials, and emitters.

The rigid and planar structure of dibenzofuran contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td) in the resulting materials, which is crucial for the long-term stability and operational lifetime of OLEDs. organic-chemistry.org Furthermore, the electronic properties of the dibenzofuran moiety can be readily tuned by introducing different functional groups, allowing for the targeted design of materials with specific energy levels (HOMO/LUMO) to optimize charge injection and transport within the device.

For instance, dibenzofuran derivatives have been successfully incorporated into hole-blocking materials for blue phosphorescent OLEDs, leading to devices with high external quantum efficiencies (EQEs) and low efficiency roll-off. ekb.eg In one study, a blue phosphorescent OLED employing a dibenzofuran-based hole blocking material exhibited a maximum EQE of 23.6%. ekb.eg Similarly, dibenzofuran-containing bipolar host materials have been developed for yellow phosphorescent OLEDs, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an EQE of 25.3%.

The versatility of the dibenzofuran scaffold allows for its integration into complex molecular architectures, such as those used for thermally activated delayed fluorescence (TADF) emitters, which are key components in high-efficiency OLEDs.

Below is an interactive data table summarizing the performance of selected OLEDs incorporating dibenzo[b,d]furan-based materials.

Role as Ligands or Scaffolds in Coordination Chemistry and Metal-Organic Frameworks

The carboxylate functionality of this compound, after hydrolysis to the corresponding carboxylic acid, makes it a potential ligand for the formation of coordination complexes and metal-organic frameworks (MOFs). Carboxylate groups are known to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging, which allows for the construction of diverse and complex architectures.

The rigid and planar dibenzofuran backbone can act as a scaffold, providing structural integrity and pre-defined geometry to the resulting coordination polymer or MOF. The extended π-system of the dibenzofuran unit can also impart interesting photophysical properties to the material, such as fluorescence, which could be modulated by the coordination to a metal center.

While specific examples of MOFs constructed from dibenzo[b,d]furan-2-carboxylic acid are not prevalent in the literature, the general principles of MOF design suggest its suitability as a linker. MOFs constructed from aromatic carboxylate ligands have been extensively studied for applications in gas storage, catalysis, and sensing. The incorporation of the dibenzofuran unit could lead to MOFs with unique pore environments and electronic properties.

The synthesis of this compound has been noted in the context of developing new ligands, indicating that its potential in coordination chemistry is recognized. The combination of the hard carboxylate donor group with the larger, polarizable dibenzofuran scaffold could lead to interesting coordination behavior and the formation of novel materials with tailored properties.

Photophysical and Optoelectronic Properties of Dibenzo[b,d]furan-Based Materials

Dibenzo[b,d]furan and its derivatives possess a range of interesting photophysical and optoelectronic properties that make them attractive for various applications in materials science. The dibenzofuran core is inherently fluorescent, and its emission properties can be tuned by the introduction of substituents at various positions on the aromatic rings.

The rigid, planar structure of the dibenzofuran moiety promotes π-π stacking in the solid state, which can facilitate charge transport. This property is particularly important for applications in organic field-effect transistors (OFETs) and other electronic devices. The high thermal stability of the dibenzofuran core also contributes to the robustness of these materials.

The electronic properties of dibenzofuran derivatives, such as their ionization potentials and electron affinities, can be tailored through chemical modification. This allows for the design of materials with specific energy levels for efficient charge injection and transport in OLEDs and other optoelectronic devices. For example, the introduction of electron-donating or electron-withdrawing groups can be used to adjust the HOMO and LUMO energy levels of the molecule.

The incorporation of furan (B31954) units into oligomeric and polymeric structures has been shown to result in materials with high fluorescence, good solubility, and lower polarizability compared to their thiophene-based counterparts. Theoretical studies on thienylfuran oligomers suggest that these materials have promising optical transitions and ionization potentials for photovoltaic applications.

Below is an interactive data table summarizing key photophysical and thermal properties of selected dibenzo[b,d]furan-based materials.

Catalytic Applications and Environmental Chemical Considerations

Dibenzo[b,d]furan Carboxylates as Ligands or Organocatalysts in Organic Transformations

The rigid, planar structure and electron-rich nature of the dibenzo[b,d]furan scaffold make it an intriguing platform for the design of ligands and organocatalysts. The introduction of a carboxylate group, as seen in methyl dibenzo[b,d]furan-2-carboxylate, provides a key coordination site for metal centers or a functional handle for creating more complex organocatalytic structures.

Research has shown that organic ligands play a crucial role in the rational design of structures with specific chemical or physical properties. bucea.edu.cn Carboxylate ligands, in particular, are often employed as versatile organic linkers due to their flexible coordination modes. bucea.edu.cn In the context of dibenzo[b,d]furans, the carboxylate moiety can act as a bidentate or monodentate ligand, binding to transition metals to form catalysts for a variety of organic transformations. For instance, iron-containing metal-organic frameworks (MOFs) have been synthesized using 2,5-furandicarboxylate as a ligand, demonstrating effective catalytic activity in the reduction of nitroarenes. nih.gov The combination of the robust dibenzo[b,d]furan framework with the coordinating power of the carboxylate group could lead to catalysts with high stability and specific selectivity.

While specific studies focusing solely on this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential utility. The electronic properties of the dibenzo[b,d]furan ring system can be tuned by substituents, which in turn would influence the catalytic activity of the corresponding metal complex. This allows for the systematic modification of the ligand to optimize catalyst performance for specific reactions, such as cross-coupling, hydrogenation, or oxidation processes.

Catalytic Activity of Dibenzo[b,d]furan-Modified Surfaces

The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst separation and recycling. Dibenzo[b,d]furan derivatives, including carboxylates, are potential candidates for surface modification to create novel heterogeneous catalysts. The carboxylate group can be used as an anchor to covalently bond the molecule to the surface of materials like silica, alumina, or polymers.

Once immobilized, the dibenzo[b,d]furan unit could serve several catalytic functions. It might act as a solid-state organocatalyst or be further functionalized with metal nanoparticles or complexes to create a heterogeneous metal catalyst. For example, bimetallic zeolitic imidazolate frameworks have been explored for their dual role as a catalyst and adsorbent in the treatment of dibenzofuran (B1670420) (DBF) in water. researchgate.net These materials demonstrated high efficacy in degrading DBF through H₂O₂ oxidation, with the framework's surface properties playing a critical role. researchgate.net This suggests that surfaces modified with dibenzo[b,d]furan structures could possess unique adsorptive and reactive properties.

While direct research into surfaces catalytically modified with this compound is limited, the potential applications are significant. Such materials could be employed in flow chemistry reactors for continuous manufacturing processes or in environmental remediation for the degradation of pollutants. The thermal robustness of the dibenzo[b,d]furan core is an advantageous property for applications requiring elevated temperatures. ekb.eg

Environmental Fate and Degradation Studies of Dibenzo[b,d]furan Derivatives

Dibenzofuran and its derivatives are recognized as environmental pollutants, often originating from incomplete combustion of organic materials, such as in waste incineration and coal combustion. nih.govethz.ch Due to their persistence and potential to bioaccumulate, understanding their environmental fate and degradation pathways is crucial. ekb.egnih.gov

These compounds are generally resistant to natural degradation processes, leading to their accumulation in soil, water, and sediments. nih.gov The primary routes of environmental transformation include photochemical degradation and microbial metabolism. tandfonline.com

Microbial Degradation: Numerous bacterial strains have been identified that can degrade dibenzofuran, often through cometabolism, where the bacterium utilizes another compound as its primary carbon source. nih.gov Degradation typically initiates with an oxygenolytic attack on the aromatic rings. Two main initial pathways have been identified:

Angular Dioxygenation: An attack at the 4 and 4a positions, adjacent to the ether bridge, is a common starting point for bacteria that can use dibenzofuran as a sole carbon source. nih.gov This leads to the formation of 2,2′,3-trihydroxybiphenyl, which is subsequently cleaved. nih.gov

Lateral Dioxygenation: An attack on one of the side benzene (B151609) rings (e.g., at the 1,2-positions) produces a dihydrodiol, which is then further metabolized, often leading to the formation of salicylic (B10762653) acid. nih.gov

Several bacterial genera, including Sphingomonas, Terrabacter, and Pseudomonas, have been shown to degrade dibenzofuran and its chlorinated derivatives. ethz.chnih.gov For instance, Sphingomonas sp. strain XLDN2-5 degrades dibenzofuran via the angular dioxygenation pathway to salicylic acid. researchgate.net

The table below summarizes key metabolites identified in the microbial degradation of dibenzofuran.

Pathway TypeKey EnzymesInitial MetaboliteSubsequent ProductsReference Organism
Angular Dioxygenation Dibenzofuran 4,4a-dioxygenase2,2′,3-Trihydroxybiphenyl2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoic acid, Salicylic acidTerrabacter sp. strain DBF63, Sphingomonas sp. XLDN2-5
Lateral Dioxygenation Biphenyl (B1667301)/Dioxin Dioxygenase1,2-Dihydroxydibenzofuran2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, Salicylic acidRalstonia sp. strain SBUG 290

The presence of a methyl carboxylate group on the dibenzo[b,d]furan ring would likely influence the rate and pathway of degradation, but the core mechanisms of aromatic ring cleavage by microbial dioxygenases would remain central to its breakdown.

Development of Environmentally Benign Synthetic Processes for Dibenzo[b,d]furan Carboxylates

Traditional methods for synthesizing complex heterocyclic compounds often involve multi-step procedures with harsh reagents and significant waste generation. Modern synthetic chemistry emphasizes the development of "green" processes that are more efficient, use less hazardous materials, and minimize environmental impact. researchgate.net

For the synthesis of dibenzo[b,d]furan derivatives, several greener strategies have emerged:

Palladium-Catalyzed C-H Activation/C-O Cyclization: This method allows for the direct formation of the furan (B31954) ring by creating a carbon-oxygen bond from a biphenyl precursor. A notable advantage is the use of air as the oxidant, with water being the only byproduct, which significantly improves the atom economy of the reaction. acs.org

One-Pot Syntheses Using Non-Precious Metal Catalysts: To avoid the cost and toxicity associated with precious metals like palladium, methods using earth-abundant metals such as iron and copper have been developed. nih.govacs.org These one-pot processes can combine multiple steps, such as halogenation and intramolecular O-arylation, into a single reaction vessel, reducing solvent waste and purification steps. nih.govacs.org

Click Chemistry: Facile and efficient synthetic routes using "click" reactions have been developed for benzofuran-2-carboxylate derivatives. niscair.res.in These reactions are characterized by mild, often aqueous, reaction conditions, high yields, and simple work-up procedures, aligning well with the principles of green chemistry. niscair.res.in

The table below compares different synthetic approaches based on green chemistry principles.

Synthetic StrategyCatalystKey Advantages
C-H Activation/C-O Cyclization Palladium (Pd)High atom economy, uses air as a benign oxidant. acs.org
One-Pot Halogenation/O-Arylation Iron (Fe) and Copper (Cu)Utilizes non-precious, earth-abundant metals; reduces waste by combining steps. acs.org
Click Reaction Copper (Cu)Mild and often aqueous reaction conditions, high yields, simple work-up. niscair.res.in
Sonogashira Coupling/Cyclization Palladium (Pd)A versatile method for creating the core structure from readily available starting materials. researchgate.net

Applying these strategies to the synthesis of this compound could lead to more sustainable manufacturing processes, reducing the environmental footprint associated with its production.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of the dibenzo[b,d]furan core has traditionally relied on methods that can require harsh conditions or multi-step procedures. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to methyl dibenzo[b,d]furan-2-carboxylate and its derivatives.

Recent advances in organic synthesis offer promising new approaches. rsc.org Methodologies moving beyond traditional cyclization reactions are of high interest. rsc.org Emerging strategies include transition-metal-free pathways, which offer cost-effective and less toxic alternatives to conventional catalytic systems. researchgate.netnih.gov For instance, palladium-catalyzed oxidative annulation of phenols and internal alkynes has been shown to be effective for related benzofuran (B130515) structures and could be adapted for dibenzofuran (B1670420) synthesis. researchgate.net Another effective protocol for constructing the core structure involves Ullmann coupling. biointerfaceresearch.com

Future research should explore the application of photoredox catalysis and C-H activation strategies. These methods could allow for the direct functionalization of the dibenzo[b,d]furan backbone, potentially simplifying synthetic routes to complex derivatives. Developing novel catalysts, perhaps even leveraging the dibenzofuran scaffold itself within a ligand design, could lead to unprecedented levels of regioselectivity and efficiency.

MethodologyDescriptionPotential Advantages for Dibenzo[b,d]furan Synthesis
C-H ActivationDirect functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.Increased atom economy, reduced synthetic steps, and access to novel substitution patterns.
Photoredox CatalysisUses light energy to drive chemical reactions, often under mild conditions.Access to unique reaction pathways, improved energy efficiency, and enhanced control over reactivity.
Transition-Metal-Free SynthesisUtilizes main-group reagents or catalysts, avoiding expensive and potentially toxic transition metals. researchgate.netLower cost, reduced environmental impact, and simplified purification processes. nih.gov
Flow ChemistryConducting reactions in a continuous-flow reactor rather than a batch process.Improved safety, scalability, and precise control over reaction parameters like temperature and time.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational approaches can offer significant insights.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and spectroscopic properties of the molecule and its potential derivatives. rsc.org Such calculations can help predict parameters like formation energy, chemical hardness, and electronic chemical potential, providing a theoretical basis for experimental reliability. rsc.org Molecular dynamics (MD) simulations could be used to model the behavior of these molecules in different environments, such as in solution or within a material matrix, which is crucial for understanding their application in functional materials or biological systems.

A key future direction is the use of machine learning (ML) and artificial intelligence (AI). By training algorithms on existing data from known dibenzofuran derivatives, ML models could predict the properties of novel, yet-to-be-synthesized compounds based on the dibenzo[b,d]furan scaffold. This predictive power could rapidly screen vast chemical spaces for molecules with desired characteristics, such as specific electronic properties for OLEDs or binding affinities for biological targets.

Computational MethodPredicted PropertiesPotential Application Area
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO levels), molecular geometry, vibrational frequencies, reaction energies. rsc.orgMaterials science (predicting electronic behavior), reaction mechanism studies.
Molecular Dynamics (MD)Conformational analysis, solvent effects, intermolecular interactions, transport properties.Chemical biology (protein-ligand binding), materials science (morphology of thin films).
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity or chemical reactivity.Drug discovery, toxicology assessment.
Machine Learning (ML)High-throughput screening of properties for large libraries of virtual compounds.Accelerated discovery of new materials and bioactive molecules.

Development of Novel Chemical Biology Tools Based on Dibenzo[b,d]furan Scaffolds

The inherent rigidity and aromatic nature of the dibenzo[b,d]furan structure make it an excellent scaffold for the development of chemical biology tools. researchgate.net Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. biointerfaceresearch.comresearchgate.net The ester group of this compound is a prime site for modification to create sophisticated molecular probes and other tools.

Future research could focus on synthesizing derivatives that can be used for:

Fluorescent Probes: By attaching a fluorophore through the carboxylate group, researchers could create probes to visualize specific cellular components or processes. The rigid dibenzofuran core could help minimize non-radiative decay, potentially leading to bright and photostable probes.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups to create probes for activity-based protein profiling (ABPP), allowing for the identification of novel enzyme targets in complex biological systems.

Photoaffinity Labels: Incorporation of a photoreactive group could allow for the covalent labeling and subsequent identification of binding partners (e.g., proteins or nucleic acids) upon irradiation with light.

Targeted Drug Delivery: The dibenzofuran scaffold could be linked to a targeting moiety (e.g., an antibody or small molecule) on one side and a therapeutic agent on the other, facilitating targeted delivery and release.

Tool TypeModification on Dibenzo[b,d]furan ScaffoldPotential Application
Fluorescent ProbeConjugation of a fluorescent dye (e.g., fluorescein, rhodamine) to the carboxylate position.Live-cell imaging, tracking molecular interactions.
Biotinylated Affinity ProbeAttachment of a biotin (B1667282) tag for affinity purification."Pull-down" experiments to identify binding proteins from cell lysates.
Photo-crosslinkerIncorporation of a diazirine or benzophenone (B1666685) group.Covalently capturing and identifying transient biological interactions.
Click Chemistry HandleModification with an azide (B81097) or alkyne group.Facilitating modular assembly of complex bioconjugates via bio-orthogonal chemistry.

Integration into Next-Generation Functional Materials

The dibenzo[b,d]furan core possesses high thermal stability and defined electronic properties, making it an attractive building block for advanced functional materials. rsc.org Its rigid structure can promote desirable intermolecular interactions, such as π-π stacking, which are crucial for charge transport in organic electronic devices. nih.gov

This compound can serve as a key monomer or precursor for various materials:

Organic Light-Emitting Diodes (OLEDs): Dibenzo[b,d]furan derivatives have been successfully used to create hole transport materials (HTMs) with excellent thermal stability (decomposition temperatures up to 400 °C) and high glass transition temperatures. rsc.org The carboxylate group can be converted to other functionalities to tune the electronic properties for use as emitters, hosts, or charge-transport layers in OLEDs.

Organic Field-Effect Transistors (OFETs): The planarity of the dibenzofuran core is conducive to ordered packing in thin films, a key requirement for efficient charge mobility in OFETs. The ester group allows for the attachment of solubilizing chains or other functional groups to control morphology and performance.

Organic Photovoltaics (OPVs): The scaffold can be incorporated into donor or acceptor materials for OPV cells. Future work could focus on designing polymers or small molecules where the dibenzofuran unit is functionalized to optimize light absorption and energy level alignment.

Porous Organic Polymers (POPs): The rigidity of the dibenzofuran unit makes it an ideal building block for creating porous materials with high surface areas for applications in gas storage, separation, and catalysis.

Material ClassRole of Dibenzo[b,d]furan UnitTarget Properties
OLED MaterialsCore for hole transport layers (HTLs), host materials, or blue emitters. rsc.orgnih.govHigh thermal stability, high triplet energy, good charge mobility, deep blue emission.
OFET MaterialsSemiconducting core for p-type or n-type transistors.High charge carrier mobility, good solution processability, high on/off ratio.
OPV MaterialsElectron-donating or electron-accepting unit in the active layer.Broad light absorption, suitable HOMO/LUMO energy levels, efficient exciton (B1674681) dissociation.
Porous PolymersRigid structural node to build permanent porosity.High surface area, chemical stability, selective gas adsorption.

Opportunities in Sustainable Chemistry and Biorefinery Applications

A significant challenge and opportunity lie in aligning the production and use of dibenzo[b,d]furan derivatives with the principles of sustainable chemistry. Traditionally, the parent dibenzofuran is obtained from coal tar, a non-renewable fossil fuel source. wikipedia.orgekb.eg

Future research should prioritize two main areas:

Bio-based Synthesis: Developing synthetic pathways to the dibenzo[b,d]furan core from renewable feedstocks is a major goal. Lignin, a complex aromatic biopolymer and a major component of biomass, is rich in phenolic substructures that could potentially be converted into the necessary precursors for dibenzofuran synthesis through innovative catalytic biorefinery processes.

Green Chemical Processes: Beyond the feedstock, the synthetic processes themselves must be made more sustainable. This involves designing catalytic reactions that are highly atom-economical, operate in green solvents (like water or bio-derived solvents), consume less energy, and generate minimal waste.

Furthermore, the unique properties of the dibenzo[b,d]furan scaffold could be harnessed for environmental applications. For example, functionalized porous polymers based on this structure could be designed for carbon capture and sequestration (CCS) or for the removal of pollutants from water. The thermal robustness of these materials makes them suitable for applications that require long-term stability. ekb.eg

Q & A

Q. What are the common synthetic routes for methyl dibenzo[b,d]furan-2-carboxylate, and how are key intermediates validated?

this compound can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization strategies. For example, benzofuran derivatives are often prepared using NaH in THF as a base to deprotonate phenolic hydroxyl groups, followed by alkylation or esterification (e.g., with methyl chloroformate). Key intermediates are validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic validation via SHELX-refined X-ray structures ensures unambiguous structural confirmation .

Q. How is crystallographic refinement applied to resolve structural ambiguities in dibenzo[b,d]furan derivatives?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. For this compound, high-resolution X-ray data are collected, and hydrogen atoms are placed geometrically. Disordered regions (e.g., methyl or carboxylate groups) are modeled using constraints. Residual density maps and R-factor convergence (<5%) confirm refinement accuracy. SHELXD and SHELXE may assist in solving phases for twinned crystals .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98%). Stability studies under ambient and accelerated conditions (40°C/75% RH) monitor degradation via LC-MS. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting points and decomposition. NMR spectroscopy identifies hydrolytic byproducts (e.g., free carboxylic acids) .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

The electron-withdrawing carboxylate group activates the furan ring toward nucleophilic aromatic substitution (SNAr) at the 3- and 7-positions. Computational studies (DFT, B3LYP/6-31G*) show reduced electron density at these sites. Experimental validation involves reacting the compound with amines or thiols in DMF at 80°C, monitored by TLC. Substituent effects are quantified using Hammett σpara values .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Co-elution with byproducts (e.g., unreacted dibenzo[b,d]furan precursors) is common. Gradient flash chromatography (hexane/EtOAc, 10:1 to 3:1) resolves these. For polar impurities, preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) is employed. Crystallization from EtOH/water (7:3) yields high-purity crystals (>99%) .

Advanced Research Questions

Q. How do steric and electronic modifications to the dibenzo[b,d]furan core affect COX-1/2 binding selectivity in drug design?

Substituting the methyl carboxylate with bulkier groups (e.g., trifluoromethyl) enhances COX-1 selectivity by occupying hydrophobic subpockets. Docking studies (AutoDock Vina) reveal that 2-arylpropanoic acid derivatives of dibenzo[b,d]furan exhibit >10-fold selectivity for COX-1 (IC50 = 0.2 µM) over COX-2. In vitro assays using human whole blood confirm reduced prostaglandin E2 (PGE2) synthesis .

Q. What strategies mitigate crystallographic disorder in this compound derivatives during X-ray analysis?

For flexible substituents (e.g., ester groups), anisotropic displacement parameters (ADPs) and split-site modeling are applied. Twinning is addressed using Hooft/Y parameters in SHELXL. Low-temperature data collection (100 K) reduces thermal motion artifacts. For severe disorder, omit maps guide the exclusion of unresolved regions, with Rfree values cross-validated .

Q. How can computational methods predict the environmental toxicity of this compound derivatives?

Q. What role does the methyl ester group play in the metabolic stability of dibenzo[b,d]furan-based drug candidates?

The methyl ester acts as a prodrug moiety, resisting first-pass hydrolysis. In vitro microsomal assays (human liver S9 fraction) show <10% conversion to the carboxylic acid after 1 hour. Plasma stability studies (rat, 37°C) confirm sustained ester integrity (>90% remaining at 24 h). Bioavailability is enhanced by lipophilicity (logP = 2.8, calculated via ChemAxon) .

Q. How are machine learning models applied to optimize reaction conditions for synthesizing this compound analogs?

Neural networks (e.g., Chemprop) trained on reaction databases predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF for SNAr). Bayesian optimization screens temperature (60–120°C) and stoichiometry (1.2–2.0 eq nucleophile) to maximize yield (>85%). Validation via high-throughput experimentation (HTE) in 96-well plates confirms model accuracy .

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